molecular formula C10H9F3O B3096458 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one CAS No. 128271-44-3

3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one

Cat. No.: B3096458
CAS No.: 128271-44-3
M. Wt: 202.17 g/mol
InChI Key: FFSQUPZKCFPFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” is an organic compound with the molecular formula C9H7F3O . It is a trifluoromethyl ketone .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a carbonyl group (a carbon atom double-bonded to an oxygen atom) .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 188.15 . It has a density of 1.223g/cm3 and a boiling point of 187.434ºC at 760 mmHg . The melting point information is not available .

Scientific Research Applications

Synthesis and Chirality

  • Chiral Synthesis Building Blocks : 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one derivatives are utilized in the synthesis of chiral compounds. For example, (R)- and (S)-3-Hydroxy-2-(trifluoromethyl)propionic Acid are prepared from 3,3,3-trifluoropropene, demonstrating its role in producing chiral synthetic building blocks like 'Roche acid' (CHIMIA, 1996).

Heterocyclic Compound Formation

  • Fluorine-Containing Heterocyclic Derivatives : This compound is involved in reactions leading to the formation of fluorine-containing heterocyclic derivatives, such as in the modification of biologically active amides and amines (Russian Chemical Bulletin, 2012).

One-Pot Synthesis

  • Enantioselective Synthesis : A convenient one-pot synthesis method for enantiopure derivatives of this compound has been developed, highlighting its versatility in organic synthesis (Tetrahedron Letters, 2013).

Photoaffinity Labeling

Structural Analysis and Conformation

  • Conformational Studies : The conformations of derivatives like 3,3,3-trifluoro-2-methoxy-2-phenylpropanamide are studied for understanding molecular structures and interactions. Such analyses are critical for designing molecules with desired properties and activities (Molecules, 2015).

Safety and Hazards

“3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” are not mentioned in the sources I found, the compound’s trifluoromethyl group is of interest in the field of medicinal chemistry . Trifluoromethyl groups are often incorporated into drug molecules due to their ability to enhance the drug’s metabolic stability, lipophilicity, and bioavailability .

Properties

IUPAC Name

3,3,3-trifluoro-2-methyl-1-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSQUPZKCFPFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one
Reactant of Route 3
Reactant of Route 3
3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one
Reactant of Route 4
Reactant of Route 4
3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one
Reactant of Route 5
Reactant of Route 5
3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one
Reactant of Route 6
Reactant of Route 6
3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.